N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-12(2)18-21(29)27-19(26-18)14-8-4-6-10-16(14)25-22(27)30-13(3)20(28)24-17-11-7-5-9-15(17)23/h4-13,18H,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDLSQWMIYGFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's mechanisms, efficacy, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features an imidazoquinazoline core, which is known for its diverse biological activities. The presence of a chlorophenyl group and a thioether linkage enhances its pharmacological profile.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit multiple kinases involved in cancer cell proliferation and survival. For instance, derivatives have demonstrated inhibitory activity against Aurora A Kinase (AURKA), which is crucial for mitosis and is often overexpressed in cancer cells .
- Tubulin Polymerization Inhibition : Some derivatives act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in targeting rapidly dividing tumor cells .
- Antimicrobial Activity : There is evidence suggesting that certain imidazoquinazolines possess antimicrobial properties, making them candidates for treating infections such as tuberculosis .
Biological Activity Data
The biological activities of this compound can be summarized as follows:
Case Studies
- Anticancer Efficacy : A study on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range. These compounds were found to induce G2/M phase arrest and subsequent apoptosis through caspase activation pathways .
- Antimicrobial Potential : In a series of experiments evaluating imidazoquinoline derivatives for anti-tubercular activity, several compounds exhibited promising results with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. Importantly, these compounds showed low toxicity towards human cells (HEK-293), indicating a favorable safety profile for further development .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving the introduction of a thio group and the formation of an imidazoquinazoline structure. The synthesis typically involves:
- Starting Materials : 2-chlorophenyl derivatives and isopropyl-substituted diketones.
- Reagents : Common reagents include thionating agents and coupling agents for amide bond formation.
The structural characterization is often confirmed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.
Anticancer Properties
Research has demonstrated that compounds similar to N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds were evaluated against multiple cancer cell lines, including colon cancer (HCT-116), melanoma, and ovarian cancer. IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (μM) |
|---|---|
| Colon Cancer (HCT-116) | 0.41 - 0.69 |
| Melanoma | 0.48 - 13.50 |
| Ovarian Cancer | 0.25 - 5.01 |
Case Studies and Research Findings
Several studies have highlighted the promising applications of this compound:
- Study on Anticancer Activity :
- Structure-Activity Relationship (SAR) :
- Potential as a Pharmacophore :
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The secondary amide group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for prodrug activation or metabolite formation.
Nucleophilic Aromatic Substitution at the Chlorophenyl Group
The electron-deficient 2-chlorophenyl ring may undergo substitution reactions with nucleophiles (e.g., amines, hydroxide) under catalytic or high-temperature conditions.
Oxidation of the Thioether Linkage
The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.
Modifications on the Imidazoquinazolinone Core
The fused heterocycle may undergo electrophilic substitution or reduction at the 3-oxo position:
Electrophilic Aromatic Substitution
Nitration or sulfonation could occur at electron-rich positions of the quinazolinone ring.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 1 h | Nitro-substituted imidazoquinazolinone | Observed in quinazoline derivatives . |
Reduction of the 3-Oxo Group
The ketone can be reduced to a secondary alcohol, potentially enhancing solubility.
Thiol-Disulfide Exchange
The thioether may participate in disulfide bond formation under oxidative conditions, relevant in prodrug design.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| I₂ (catalytic) | DMSO, RT, 12 h | Disulfide-linked dimer | Reported for thioethers in medicinal chemistry . |
Key Research Findings
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Synthetic Accessibility : The compound’s synthesis likely involves multi-step protocols, including Suzuki coupling for the quinazolinone core and thioether formation via nucleophilic substitution .
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Metabolic Stability : Oxidation of the thioether to sulfone is a predicted major metabolic pathway, as seen in related sulfonamides .
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Structure-Activity Relationships (SAR) : Modifications at the chlorophenyl or thioether groups significantly influence biological activity, as demonstrated in pyrimidine-based inhibitors .
Limitations and Gaps
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Direct experimental data for this specific compound are sparse; most inferences derive from structural analogs.
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Reaction yields, kinetics, and regioselectivity require empirical validation.
Q & A
Q. What are the key synthetic routes for this compound, and how can intermediate purity be validated?
The synthesis typically involves:
- Core formation : Reacting 2-aminobenzamide derivatives with isopropyl aldehydes in DMF with sodium disulfite to form the imidazo[1,2-c]quinazolinone scaffold .
- Thiolation : Introducing the thiol group via nucleophilic substitution or thiol-ene click chemistry (e.g., using mercaptoacetic acid derivatives) .
- Acylation : Coupling with 2-chlorophenylpropanamide using acyl chlorides or EDCI/HOBt-mediated reactions . Purity validation : Intermediate purity is ensured via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, chloroform:acetone 3:1). Final compound purity should exceed 95% (validated by LC-MS) .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- NMR : and NMR to verify aromatic protons (δ 7.2–8.5 ppm), thioether linkages (δ 3.5–4.0 ppm), and carbonyl groups (δ 165–175 ppm) .
- IR : Peaks at 1650–1700 cm (C=O stretch) and 2550–2600 cm (S-H stretch, if present) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 456.12) .
Q. How can researchers address solubility challenges in biological assays?
- Solubility enhancers : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH adjustment : Test solubility in buffered solutions (pH 4–8) due to the compound’s amphoteric nature .
- Surfactants : Non-ionic surfactants (e.g., Tween-80) at 0.1% w/v can improve aqueous dispersion .
Advanced Research Questions
Q. How can coupling efficiency during thiolation be optimized using design of experiments (DOE)?
- Variables : Reaction temperature (60–100°C), molar ratio (thiol:quinazoline, 1:1 to 1:3), and catalyst (e.g., CuI vs. Pd(OAc)) .
- DOE approach : A fractional factorial design (e.g., 2 matrix) to identify significant factors. For example, highlights flow chemistry for precise control of reaction parameters, improving yield by 20–30% .
- Analytical validation : Monitor reaction progress via LC-MS and optimize for >90% conversion .
Q. What strategies resolve contradictions in reported kinase inhibition data?
- Assay standardization : Use consistent kinase isoforms (e.g., EGFR T790M vs. wild-type) and ATP concentrations (1–10 µM) .
- Cellular context : Validate activity in isogenic cell lines (e.g., transfected vs. wild-type) to exclude off-target effects.
- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes across studies, focusing on the quinazoline core’s interaction with kinase ATP pockets .
Q. How can computational modeling predict metabolic stability and degradation pathways?
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites (e.g., oxidation at the isopropyl group) .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 14 days) with LC-MS to identify hydrolytic cleavage of the thioether bond or imidazoquinazolinone ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
